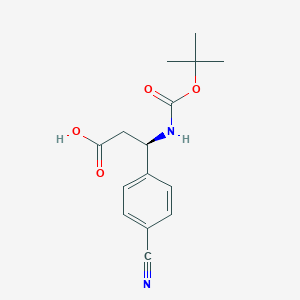

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid

Übersicht

Beschreibung

®-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group and a cyanophenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid typically involves the following steps:

Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

Formation of the cyanophenyl moiety: The cyanophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable cyanide source.

Coupling reaction: The protected amine and cyanophenyl intermediates are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of ®-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and reduced reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid can undergo various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The cyanophenyl moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

Substitution: Sodium cyanide (NaCN) or potassium cyanide (KCN) for introducing the cyanide group.

Major Products Formed

Hydrolysis: Yields the free amine derivative.

Reduction: Produces the corresponding amine.

Substitution: Results in various substituted aromatic compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

®-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in peptide synthesis.

Medicine: Explored for its role in the development of pharmaceutical compounds, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of fine chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, forming a stable complex that prevents substrate binding. The Boc group can enhance the compound’s stability and bioavailability, while the cyanophenyl moiety can contribute to binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-3-Amino-3-(4-cyanophenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive but less stable.

®-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but without the cyanide group, leading to different reactivity and applications.

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the cyanophenyl moiety. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various synthetic and research applications .

Biologische Aktivität

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid, commonly referred to as Boc-phenylalanine derivative, is a synthetic compound with significant relevance in medicinal chemistry and biochemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which enhances its stability during chemical transformations. The presence of the 4-cyanophenyl substituent is particularly noteworthy for its potential biological activity and applications in drug development.

- IUPAC Name : this compound

- CAS Number : 501015-22-1

- Molecular Formula : C₁₅H₁₈N₂O₄

- Molecular Weight : 290.31 g/mol

- Purity : Typically ≥ 98% in commercial preparations

- Solubility : Soluble in organic solvents; limited solubility in water

The biological activity of this compound primarily stems from its role as a protected amino acid. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating interactions with various biomolecules. This capability makes it a valuable intermediate in the synthesis of peptides and other biologically active compounds.

Biological Applications

-

Peptide Synthesis :

- The Boc group allows for selective reactions while protecting the amino functionality, making it an essential building block in peptide synthesis.

- Case studies have shown its effectiveness in synthesizing peptide analogs that exhibit enhanced biological activity compared to their unprotected counterparts.

-

Drug Development :

- Research indicates that derivatives of this compound may serve as precursors for protease inhibitors and other therapeutic agents. For instance, modifications to the phenyl ring can lead to compounds with improved efficacy against specific molecular targets involved in disease processes.

-

Enzyme Interaction Studies :

- Interaction studies involving this compound focus on its biochemical roles after deprotection. The free amino group can influence enzyme activity and facilitate peptide bond formation with other amino acids, which is crucial for biological functions.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic applications:

| Study | Findings |

|---|---|

| Study A | Demonstrated that deprotected derivatives exhibit significant inhibition of specific proteases involved in cancer progression. |

| Study B | Analyzed the pharmacokinetics of Boc-protected amino acids, indicating favorable absorption and distribution characteristics. |

| Study C | Investigated the structure-activity relationship (SAR) of related compounds, revealing that modifications to the cyanophenyl group can enhance binding affinity to target enzymes. |

Eigenschaften

IUPAC Name |

(3R)-3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-10(9-16)5-7-11/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMTTWVQVSELBI-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375880 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501015-22-1 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.